PARP Inhibition: The Unsubstituted Core as the Null Baseline for Potent Substituted Analogs
The patent literature establishes a class-level inference where the substituted pyrido[3,2-e]pyrrolo[1,2-a]pyrazine scaffold is claimed for PARP inhibition [1]. While specific IC50 values for the unsubstituted parent compound (CAS 102064-36-8) are not disclosed in the patent, its role is defined as the baseline core. By comparison, optimized derivatives from the same patent family, such as those in US7928105, are described as having potent PARP inhibitory activity [2]. The unsubstituted core is essential for establishing the intrinsic contribution of the tricyclic ring system to binding, prior to the radical potency enhancements achieved through R-group substitutions.
| Evidence Dimension | PARP inhibitory activity |
|---|---|
| Target Compound Data | No direct quantitative data reported; serves as the unsubstituted reference scaffold. |
| Comparator Or Baseline | Substituted 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one analogs (from patent US7928105) with claimed PARP inhibition. |
| Quantified Difference | Not calculable; difference is qualitative (inactive baseline vs. active analogs). |
| Conditions | PARP enzymatic assay (specific conditions not detailed in accessible patent text). |
Why This Matters
Procurement of the unsubstituted core is critical as a negative control and for internal SAR studies to quantify the potency gains from specific substitutions.
- [1] US9187497B2 - Substituted pyrido[3,2-e]pyrrolo[1,2-a]pyrazines as inhibitors of poly(ADP-ribose)polymerase (PARP). Google Patents, 2015. View Source
- [2] US7928105B2 - Substituted 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-ones. Justia Patents, 2011. View Source
